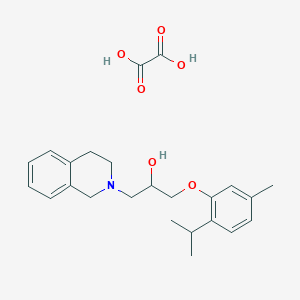
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a useful research compound. Its molecular formula is C24H31NO6 and its molecular weight is 429.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and β-Adrenergic Blocking Activity
A study focused on the synthesis of derivatives of this compound from thymol, a naturally occurring agent in Thymus vulgaris L. These derivatives were evaluated for their β-adrenergic blocking activity using mouse ECG and isolated rat uterus models. The research found that the derivatives exhibited non-selective β-adrenergic blocking activity, with one derivative being more active than the other. This suggests potential applications in conditions where β-adrenergic receptor blocking is beneficial, such as in cardiovascular diseases (Jindal et al., 2003).
Cardioprotective and Antiarrythmic Activity
Another study reported on the cardioprotective and antiarrhythmic activities of a newly synthesized derivative. This investigation demonstrated the compound's effectiveness in cardiovascular disease conditions in laboratory animals, showing significant reduction in mean arterial pressure and heart rate in hypertensive rats, and anti-arrhythmic activity against ventricular arrhythmias. These findings highlight the compound's potential in treating cardiovascular diseases and arrhythmias (Nikam et al., 2011).
Synthesis and Biological Activity
Further research into the synthesis and biological activity of derivatives of this compound has shown moderate adrenergic blocking and sympatholytic activities. This suggests possible applications in managing symptoms related to excessive adrenergic activity or sympathetic overactivity, pointing towards potential uses in hypertension and related cardiovascular conditions (Aghekyan et al., 2017).
Anti-TMV Activity
Research on isoquinoline alkaloids isolated from the whole plants of Thalictrum glandulosissimum revealed compounds showing weak anti-tobacco mosaic virus (TMV) activity. This suggests a potential application of the compound and its derivatives in agricultural research, particularly in developing antiviral agents for plants (Hu et al., 2020).
Quantum Entanglement in Cancer Diagnosis
An analytical model involving a compound structurally related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate was presented to analyze its interaction with a two-mode field in the presence of two-photon transitions. This model aimed at diagnosing human cancer cells, tissues, and tumors, indicating the potential use of the compound in advanced diagnostic technologies through quantum entanglement dynamics (Alireza et al., 2019).
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-16(2)21-9-8-17(3)12-22(21)25-15-20(24)14-23-11-10-18-6-4-5-7-19(18)13-23;3-1(4)2(5)6/h4-9,12,16,20,24H,10-11,13-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZBXPZMHROTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCC3=CC=CC=C3C2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)
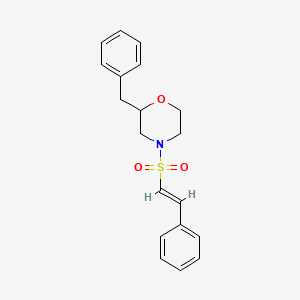
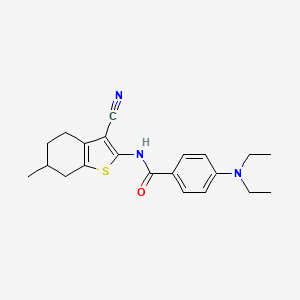
![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2934707.png)
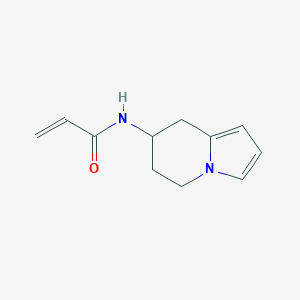

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)
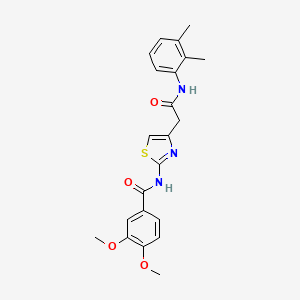
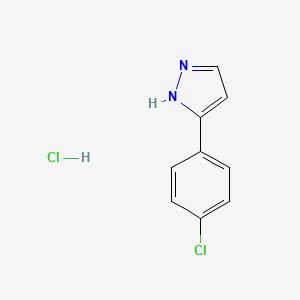
![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)
![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)